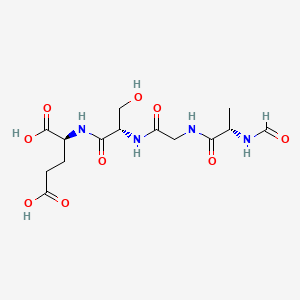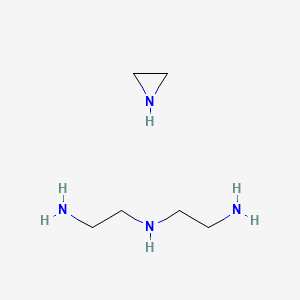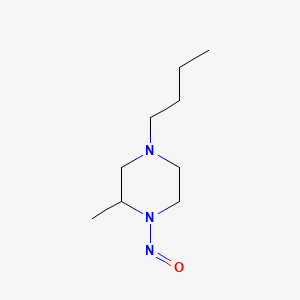
4-(2,4-Diaminophenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Diaminophenyl)benzoic acid is an organic compound with the molecular formula C13H12N2O2 It is characterized by the presence of two amino groups attached to the benzene ring, which is further connected to a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diaminophenyl)benzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to form 4-nitrobenzoic acid. This is achieved by treating benzoic acid with a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitro Group: The nitro group in 4-nitrobenzoic acid is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in the formation of 4-aminobenzoic acid.
Amination: The final step involves the introduction of an additional amino group at the ortho position relative to the existing amino group. This can be achieved through a diazotization reaction followed by a Sandmeyer reaction to introduce the second amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Diaminophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(2,4-Diaminophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: It is used in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Diaminophenyl)benzoic acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Similar structure but with only one amino group.
2,4-Diaminobenzoic acid: Similar structure but with amino groups at different positions.
4-(2,4-Dinitrophenyl)benzoic acid: Similar structure but with nitro groups instead of amino groups.
Uniqueness
4-(2,4-Diaminophenyl)benzoic acid is unique due to the presence of two amino groups at specific positions on the benzene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
105868-35-7 |
|---|---|
Fórmula molecular |
C13H8N2O6 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
4-(2,4-dinitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H8N2O6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H,(H,16,17) |
Clave InChI |
KMOGYUBWVTZYHY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)N)C(=O)O |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]hexadecanamide](/img/structure/B560909.png)


